3-Nitrobenzoyl chloride

Description

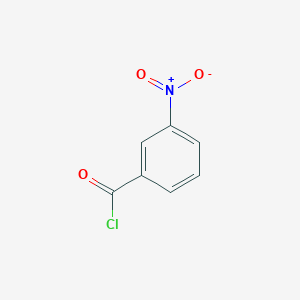

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTNASSYJUXJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025740 | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 233.6 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

121-90-4 | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

95 °F (NTP, 1992) | |

| Record name | M-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitrobenzoyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a yellow to brown solid or liquid with a pungent odor.[1] It is a reactive compound, sensitive to moisture, and should be handled with appropriate safety precautions.[1] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₃ | [2] |

| Molecular Weight | 185.56 g/mol | [3] |

| CAS Number | 121-90-4 | [2] |

| Appearance | Yellow to brown solid or liquid | [1] |

| Melting Point | 30-35 °C | [2] |

| Boiling Point | 275-278 °C at 760 mmHg | [2] |

| Density | 1.42 g/mL | [2] |

| Solubility | Decomposes in water. Soluble in ether, benzene, and toluene. | [4] |

| Flash Point | > 112 °C (> 233.6 °F) | [1] |

| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.8 | s | Proton on C2 |

| ~8.5 | d | Proton on C4 |

| ~8.3 | d | Proton on C6 |

| ~7.8 | t | Proton on C5 |

Note: Approximate chemical shifts are based on typical values for similar aromatic compounds and may vary depending on the solvent and experimental conditions.

Table 3: 13C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl Carbon (C=O) |

| ~148 | Carbon attached to Nitro Group (C-NO₂) |

| ~136 | Aromatic Carbon |

| ~135 | Aromatic Carbon |

| ~130 | Aromatic Carbon |

| ~128 | Aromatic Carbon |

| ~125 | Aromatic Carbon |

Note: Approximate chemical shifts are based on typical values and may vary.

Table 4: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 | C=O stretch (acid chloride) |

| ~1530 | N-O asymmetric stretch (nitro group) |

| ~1350 | N-O symmetric stretch (nitro group) |

| ~1200 | C-Cl stretch |

| ~3100-3000 | C-H stretch (aromatic) |

Table 5: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 185/187 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |

| 150 | [M-Cl]⁺ |

| 139 | [M-NO₂]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Reactivity and Stability

This compound is a reactive acyl chloride. Its reactivity is primarily centered around the electrophilic carbonyl carbon. The presence of the electron-withdrawing nitro group on the aromatic ring further enhances this electrophilicity.

It is unstable in the presence of water and alcohols, with which it readily decomposes.[5] It is also incompatible with bases (including amines) and strong oxidizing agents.[5] Care should be taken to store this compound in a cool, dry place, away from incompatible materials.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-nitrobenzoic acid with thionyl chloride.

Materials:

-

3-nitrobenzoic acid

-

Thionyl chloride

-

Toluene (optional, for azeotropic removal of HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-nitrobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents).

-

Attach a reflux condenser and heat the mixture gently under reflux for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The crude this compound can be purified by vacuum distillation.

Amide Synthesis from this compound

This compound readily reacts with primary and secondary amines to form the corresponding amides.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Separatory funnel

-

Standard work-up reagents (e.g., water, dilute HCl, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the amine and the tertiary amine base in the anhydrous solvent in a flask.

-

Cool the solution in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Perform an aqueous work-up by washing the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from 3-Nitrobenzoic Acid.

General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Friedel-Crafts Acylation using this compound

Caption: Friedel-Crafts acylation of an arene using this compound.

References

- 1. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-nitrobenzoyl chloride | C9H8ClNO3 | CID 12332131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Nitrobenzoyl chloride(121-90-4) 1H NMR [m.chemicalbook.com]

- 5. Benzoyl chloride, m-nitro-, phenylhydrazone | C13H10ClN3O2 | CID 9570720 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-Nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Nitrobenzoyl chloride (CAS No: 121-90-4), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and procedural insights.

Core Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline substance.[1] It is characterized by a pungent odor and is known to be moisture-sensitive, decomposing in the presence of water.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [4] |

| Melting Point | 29 - 36 °C (84.2 - 96.8 °F) | [1][2][5][6][7] |

| Boiling Point | 275 - 278 °C (527 - 532.4 °F) at 760 mmHg | [2][5][6][7] |

| Density | Approximately 1.42 - 1.5 g/cm³ | [8][4][5][9] |

| Flash Point | > 112 °C (> 233.6 °F) | [2][6][7] |

| Solubility | Decomposes in water and alcohol; Soluble in ether, benzene, and toluene.[3][4][10] | [3][4][10] |

| Vapor Density | 6.43 | |

| Refractive Index | ~1.5810 - 1.589 | [3][8][4] |

Experimental Protocols

Melting Point Determination

The melting point of an organic solid can be determined with high precision using a Mel-Temp apparatus or a Thiele tube. A sharp melting point range of 0.5-1.0°C is indicative of a pure compound.

Method 1: Mel-Temp Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Method 2: Thiele Tube

-

Sample Preparation: As with the Mel-Temp method, a small amount of the compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated to create a convection current, ensuring uniform temperature distribution.

-

Observation: The melting point range is observed and recorded as described for the Mel-Temp method.

Boiling Point Determination

For a solid compound like this compound, the boiling point is determined after it has been melted. The Thiele tube method is commonly employed for small-scale determinations.

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube.

-

Heating: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by measuring its mass and volume.

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement (by displacement):

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon). The initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the final and initial volume readings.

-

-

Calculation: Density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility can be performed as follows:

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.

-

Observation: The mixture is vigorously shaken after each addition. The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This is repeated for a range of solvents (water, ethanol, ether, etc.).

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as this compound.

Caption: A logical workflow for determining the physical properties of a chemical compound.

Logical Relationships of Physical Properties

The following diagram illustrates the logical relationships and dependencies between the fundamental physical properties of a substance like this compound.

Caption: Interdependencies of the core physical properties of this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

3-Nitrobenzoyl chloride synthesis from 3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the most common synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Core Synthesis Pathway

The conversion of 3-nitrobenzoic acid to this compound is most effectively achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice in numerous laboratory and industrial settings. The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently decomposes to yield the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts.

The overall reaction is as follows:

O₂NC₆H₄COOH + SOCl₂ → O₂NC₆H₄COCl + SO₂ + HCl

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-nitrobenzoic acid using thionyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Nitrobenzoic Acid | 3 g (18 mmol) / 200 g (1.2 mol) | |

| Thionyl Chloride | 25 mL / 500 g (300 mL, 4.2 mol) | |

| Reaction Conditions | ||

| Temperature | Reflux / Steam Bath | |

| Reaction Time | 3 - 6 hours | |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₇H₄ClNO₃ | |

| Molecular Weight | 185.56 g/mol | |

| Appearance | Yellow solid / Brownish crystalline residue | |

| Yield | 90-98% | |

| Melting Point | 30-35 °C | |

| Boiling Point | 153–154 °C at 12 mmHg | |

| Purity | 98-99% |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on established laboratory procedures.

Protocol 1: Small-Scale Synthesis

This protocol is adapted from a procedure using 3 grams of 3-nitrobenzoic acid.

Materials:

-

3-nitrobenzoic acid (3 g, 18 mmol)

-

Thionyl chloride (25 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3 g of 3-nitrobenzoic acid.

-

In a well-ventilated fume hood, carefully add 25 mL of thionyl chloride to the flask.

-

Equip the flask with a reflux condenser and a gas trap to absorb the HCl and SO₂ byproducts.

-

Heat the reaction mixture to reflux and maintain for 6 hours with stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting residue is dried to obtain this compound as a yellow solid.

Protocol 2: Larger-Scale Synthesis with Purification

This protocol is based on a procedure using 200 grams of 3-nitrobenzoic acid and includes a distillation step for purification.

Materials:

-

Crude m-nitrobenzoic acid (200 g, 1.2 moles)

-

Thionyl chloride (500 g, 300 mL, 4.2 moles)

-

1-L round-bottomed flask

-

Reflux condenser with a calcium chloride drying tube and gas-absorption trap

-

Steam bath

-

250-mL Claisen flask for distillation

-

Distillation apparatus

Procedure:

-

In a 1-L round-bottomed flask, combine 200 g of crude m-nitrobenzoic acid and 500 g of thionyl chloride.

-

Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.

-

Heat the mixture on a steam bath for 3 hours.

-

After the reaction period, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.

-

Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure (water pump).

-

Collect the fraction boiling at 153–154 °C / 12 mm. The product will solidify upon cooling. The reported yield is between 200–217 g (90–98%), with a melting point of 33 °C.

Visualizing the Synthesis

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from 3-nitrobenzoic acid to this compound.

Caption: Synthesis of this compound

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental Workflow for Synthesis

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzoyl Chloride with Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrobenzoyl chloride, a crucial intermediate in the manufacturing of pharmaceuticals and dyes. The primary focus of this document is the widely utilized and efficient conversion of 3-nitrobenzoic acid to this compound using thionyl chloride as the chlorinating agent. This guide details the reaction mechanism, experimental protocols, and critical safety information pertinent to this chemical transformation.

Physicochemical Properties of this compound

This compound is a yellow to brown solid or liquid at room temperature.[1] It is soluble in most organic solvents but decomposes in the presence of water and alcohols.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 121-90-4 |

| Molecular Formula | C₇H₄ClNO₃[3] |

| Molecular Weight | 185.56 g/mol |

| Melting Point | 31-34 °C[3] |

| Boiling Point | 275-278 °C[4] |

| Density | ~1.42 - 1.5 g/cm³[3][4] |

| Flash Point | >112 °C (>233.6 °F) |

| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N[5] |

Reaction Scheme and Mechanism

The synthesis of this compound from 3-nitrobenzoic acid is achieved through a nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) serves as an effective reagent for converting the carboxylic acid's hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion.

Overall Reaction:

O₂NC₆H₄COOH + SOCl₂ → O₂NC₆H₄COCl + SO₂ + HCl

The reaction proceeds by an initial attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride.[6] This is followed by the elimination of a chloride ion and a proton to form a reactive intermediate. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, to yield the final acid chloride product.[6]

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

Multiple protocols for this synthesis have been reported, varying in scale and reaction conditions. Below is a representative laboratory-scale procedure compiled from established methods.[5][7]

Materials and Equipment:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas outlet tube

-

Calcium chloride drying tube

-

Gas-absorption trap (e.g., containing aqueous sodium hydroxide)

-

Heating mantle or steam bath

-

Distillation apparatus (Claisen flask, condenser, receiving flask)

-

Vacuum pump

Procedure:

-

Setup: In a clean, dry round-bottom flask, place 3-nitrobenzoic acid (e.g., 1.2 moles, 200 g).[7] To this, add an excess of thionyl chloride (e.g., 4.2 moles, 500 g).[7]

-

Apparatus Assembly: Equip the flask with a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser, leading to a gas-absorption trap to neutralize the HCl and SO₂ gases produced during the reaction.[7]

-

Reaction: Heat the mixture gently using a steam bath or heating mantle. The reaction is typically heated at reflux for a period of 3 to 6 hours.[5][7] The completion of the reaction is often indicated by the cessation of gas evolution.

-

Workup - Removal of Excess Reagent: Once the reaction is complete, reconfigure the apparatus for distillation. Distill off the excess thionyl chloride at atmospheric pressure.[7]

-

Purification: Transfer the remaining crude product to a Claisen flask. Purify the this compound by vacuum distillation.[7] The product will solidify upon cooling.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses. Yields are typically high, often exceeding 90%.

| Parameter | Example 1[7] | Example 2[5] |

| 3-Nitrobenzoic Acid | 200 g (1.2 moles) | 3 g (18 mmol) |

| Thionyl Chloride | 500 g (4.2 moles) | 25 mL |

| Reaction Time | 3 hours | 6 hours |

| Reaction Temperature | Reflux (Steam Bath) | Reflux |

| Yield | 200–217 g (90–98%) | Not specified, product used in next step |

| Boiling Point (Distillation) | 153–154 °C / 12 mmHg | N/A |

| Melting Point (Product) | 33 °C | N/A |

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: General experimental workflow for this compound synthesis.

Safety Information

Both the reactant thionyl chloride and the product this compound are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

| Substance | Hazards | Recommended PPE & Handling |

| This compound | Corrosive: Causes severe skin burns and eye damage.[9] Harmful: Harmful in contact with skin. Water Reactive: Decomposes in water.[1][2] | PPE: Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing.[9][10] Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and moisture.[10] |

| Thionyl Chloride | Toxic: Toxic if inhaled. Corrosive: Causes severe skin burns and eye damage. Water Reactive: Reacts violently with water, releasing toxic gases (HCl, SO₂). | PPE: Vapor respirator, face shield, full protective suit, gloves, boots.[11] Handling: Handle under an inert atmosphere. Keep container dry and tightly closed. Ensure adequate ventilation. Never add water to this product.[11] |

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[10]

Conclusion

The synthesis of this compound from 3-nitrobenzoic acid using thionyl chloride is a robust and high-yielding method. The procedure is straightforward but requires stringent safety precautions due to the corrosive and reactive nature of the chemicals involved. Careful control of the reaction conditions and meticulous handling are paramount for a successful and safe synthesis. This guide provides the foundational technical and safety information for professionals working with this important chemical transformation.

References

- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Reactivity of 3-Nitrobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzoyl chloride is a versatile reagent in organic synthesis, widely employed for the introduction of the 3-nitrobenzoyl group into a variety of molecules. Its reactivity is dominated by the electrophilic acyl chloride functional group, which is significantly activated by the electron-withdrawing nitro group at the meta-position. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents available quantitative data to inform reaction design and optimization.

Core Principles of Reactivity

The reactivity of this compound in nucleophilic acyl substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. The nitro group (NO₂) at the meta-position exerts a strong electron-withdrawing effect (-I and -M), which increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to attack by nucleophiles.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a tetrahedral intermediate:

An In-depth Technical Guide to the Solubility of 3-Nitrobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzoyl chloride in organic solvents. Due to the reactive nature of this acyl chloride, this document emphasizes qualitative solubility, solvent compatibility, and the critical distinction between dissolution and chemical reaction. The information herein is intended to guide researchers in selecting appropriate solvents for synthesis, purification, and analysis.

Executive Summary

This guide summarizes the known qualitative solubility of this compound, provides detailed experimental protocols for its synthesis as a proxy for handling and dissolution, and presents logical workflows for solvent selection.

Qualitative Solubility and Reactivity

This compound is generally described as being soluble in a range of common aprotic organic solvents. However, in protic solvents such as water and alcohols, it undergoes rapid decomposition. Therefore, it is crucial to distinguish between true solubility and reactivity.

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Solubility/Reactivity | Remarks |

| Aprotic Non-Polar | Toluene, Benzene | Soluble[1] | Generally good solvents for dissolution without reaction. Suitable for reactions where this compound is a reactant. |

| Aprotic Polar | Diethyl Ether | Soluble[1] | Good solvent for dissolution. However, may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts. |

| Ethyl Acetate, Acetone | Soluble | Good general-purpose solvents, provided they are anhydrous. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[2] | Excellent solvents for dissolution due to their inert nature. Commonly used in reactions involving this compound. |

| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Decomposes[1][2] | Reacts rapidly to form 3-nitrobenzoic acid and the corresponding ester (in the case of alcohols). These are not suitable solvents for dissolving and recovering the intact acyl chloride. |

| Basic (Amine) | Pyridine, Triethylamine | Reacts | Reacts to form amides. These are considered reactants, not solvents for simple dissolution. |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not published, the following procedures for its synthesis provide critical insights into its handling and solvent compatibility. These protocols demonstrate the use of anhydrous, aprotic solvents.

Synthesis of this compound from 3-Nitrobenzoic Acid

This common laboratory preparation highlights the conditions under which this compound is stable.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-nitrobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂).

-

The mixture is stirred and heated under reflux for several hours.[3]

-

The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[3]

-

The resulting crude this compound can be purified by vacuum distillation.

This procedure underscores the necessity of anhydrous conditions and the compound's stability in the presence of a non-nucleophilic chlorinating agent.

Visualization of Logical Workflows

Solvent Selection for this compound

The following diagram outlines a logical workflow for selecting an appropriate solvent for an experiment involving this compound.

Caption: Solvent selection workflow for this compound.

General Reaction Pathway with Nucleophiles

The following diagram illustrates the general nucleophilic acyl substitution mechanism by which this compound reacts with nucleophiles, such as alcohols, leading to its decomposition in such solvents.

Caption: General reaction mechanism with nucleophiles.

Conclusion

The solubility of this compound is intrinsically linked to its high reactivity. While it readily dissolves in a variety of anhydrous aprotic solvents such as dichloromethane, toluene, and diethyl ether, it decomposes in the presence of protic solvents like water and alcohols. For researchers and drug development professionals, the key consideration is the selection of a solvent that is inert to the acyl chloride functionality, unless the solvent itself is a reactant. The experimental protocols and logical workflows provided in this guide offer a framework for the safe and effective handling of this compound in solution.

References

An In-depth Technical Guide to the Stability and Storage of 3-Nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-nitrobenzoyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the key factors influencing its stability, recommended storage and handling procedures, and methodologies for assessing its degradation.

Core Concepts: Chemical Stability and Degradation Pathways

This compound is a reactive acyl chloride that is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Its reactivity is influenced by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the nitro group on the benzene ring.

Hydrolysis: The most common degradation pathway for this compound is hydrolysis, which occurs upon contact with water or atmospheric moisture. This reaction results in the formation of 3-nitrobenzoic acid and hydrochloric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary degradation pathway via hydrolysis is visualized in the following diagram:

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not widely published, the relative rate can be estimated from studies on substituted benzoyl chlorides. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituent. The nitro group has a positive sigma value, indicating that it is an electron-withdrawing group that increases the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.

The following table summarizes the known physical properties and stability information for this compound.

| Parameter | Value | Reference(s) |

| Appearance | Yellow to brown solid or liquid | [2] |

| Melting Point | 31-34 °C | |

| Boiling Point | 275-278 °C | [2][3] |

| Moisture Sensitivity | Highly sensitive; decomposes in water and alcohol. | [2][4] |

| Thermal Stability | Unstable at room temperature. | [2][4] |

| Incompatible Materials | Water, strong bases, alcohols, strong oxidizing agents. | [4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), phosgene, hydrogen chloride gas. |

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, stringent storage and handling procedures are necessary.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Minimizes thermal decomposition and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |

| Container | Keep in a tightly sealed, corrosion-resistant container. | Protects from moisture and prevents leakage of the corrosive material. |

| Light | Store in a dark place. | Although not explicitly stated as light-sensitive, protection from light is a general good practice for reactive chemicals. |

| Ventilation | Store and handle in a well-ventilated area or in a fume hood. | Protects personnel from inhaling corrosive and toxic fumes. |

The logical workflow for the proper storage and handling of this compound is depicted below:

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, the following experimental protocols can be employed.

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol outlines a method to determine the rate of hydrolysis of this compound by monitoring the decrease in its concentration and the appearance of 3-nitrobenzoic acid over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or formic acid (for mobile phase)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and 3-nitrobenzoic acid of known concentrations in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.

-

Reaction Initiation: In a thermostated vessel at a controlled temperature (e.g., 25 °C), add a known volume of a buffered aqueous solution or a solvent mixture (e.g., acetonitrile/water). Initiate the hydrolysis by adding a small, known amount of the this compound stock solution.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume of cold, anhydrous acetonitrile to stop further hydrolysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% acid. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Quantify the concentrations of this compound and 3-nitrobenzoic acid at each time point using the calibration curves. Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant for hydrolysis.

The workflow for this stability assessment is as follows:

References

- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Curved Hammett plot in alkaline hydrolysis of O-aryl thionobenzoates: change in rate-determining step versus ground-state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitrobenzoyl chloride safety data sheet (SDS) information

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 3-Nitrobenzoyl chloride (CAS No: 121-90-4), compiled from Safety Data Sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory setting.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that poses significant health risks upon exposure.[1] It is classified as a substance that causes severe skin burns and eye damage.[2][3] It is also harmful or toxic if it comes into contact with the skin.[1] Some classifications also indicate it may be corrosive to metals and is suspected of causing genetic defects.[2][3]

Table 1: GHS Hazard Classifications

| Hazard Class | Category | GHS Code | Description | Citations |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage | [2][3] |

| Acute Toxicity, Dermal | 3 or 4 | H311 / H312 | Toxic / Harmful in contact with skin | [1] |

| Serious Eye Damage | 1 | H318 | Causes serious eye damage | [1] |

| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects | [2][3] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals | [2][3] |

Precautionary Statements (Selected P-Statements):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Caption: Logical relationship between chemical properties and hazard classifications.

Physical and Chemical Properties

This compound is a brown or yellow-to-brown solid with a pungent odor.[1][4] It has a low melting point and may appear as a liquid.[1] It decomposes in water.[1][5]

Table 2: Physical and Chemical Data

| Property | Value | Citations |

| Molecular Formula | C₇H₄ClNO₃ | [5] |

| Molecular Weight | 185.56 g/mol | [1] |

| Appearance | Brown solid | [4] |

| Odor | Pungent | [4] |

| Melting Point | 30 - 35 °C / 86 - 95 °F | [4] |

| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg | [4] |

| Flash Point | > 112 °C / > 233.6 °F | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Water Solubility | Decomposes | [1][5] |

| Vapor Density | 6.43 (Heavier than air) | [1] |

Toxicological Information

Acute toxicity data is limited. The available data indicates that this compound is toxic through dermal contact and ingestion.[5]

Table 3: Acute Toxicity Data

| Test | Route | Species | Dose/Duration | Citations |

| LD50 | Oral | Rat | 2460 uL/kg | [5] |

| LD50 | Dermal | Rabbit | 790 uL/kg | [5] |

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize the results of toxicological and physical hazard testing but do not provide detailed experimental methodologies (e.g., specific OECD test guidelines). The data presented are reference values from suppliers and databases. For detailed experimental protocols, researchers should consult primary toxicology literature or specific regulatory filings. The RTECS (Registry of Toxic Effects of Chemical Substances) number for this compound is DM6646000.[5]

Emergency Procedures

Immediate and appropriate action is critical when dealing with exposures or spills.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[4][6][7] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.[4][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Immediate medical attention is required.[4]

-

Inhalation: Remove to fresh air.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][6] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2][4] Rinse mouth with water.[2] If the victim is conscious, give a cupful of water.[6] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[2][4]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts with the substance to produce toxic and corrosive fumes.[2][6][9]

-

Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[4][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Accidental Release Measures:

Caption: Workflow for responding to a this compound spill.

Handling, Storage, and Personal Protection

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[4][10]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust or vapors.[4]

-

Handle under an inert gas atmosphere where possible.[6]

Storage:

-

Store in a cool, dry, well-ventilated place.[6][10] Refrigeration is recommended.[10]

-

Keep containers tightly closed.[10]

-

Store locked up.[4]

-

Protect from moisture and exposure to air, as it is unstable.[1][6][10]

-

Incompatible Materials: Water, strong bases, alcohols, and strong oxidizing agents.[1][4]

Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the use of appropriate PPE is mandatory.

Caption: Required Personal Protective Equipment (PPE) for safe handling.

References

- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.se [fishersci.se]

- 9. m-Nitrobenzoyl chloride | 121-90-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Nitrobenzoyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-nitrobenzoyl chloride (C₇H₄ClNO₃), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Physicochemical Properties

This compound is a yellow to brown liquid or solid with a pungent odor.[1] It is unstable at room temperature and requires refrigeration.[1] It is incompatible with bases, strong oxidizing agents, and alcohols, and it decomposes in water.[1]

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃[1] |

| Molecular Weight | 185.56 g/mol [1] |

| Melting Point | 31-34 °C |

| Boiling Point | 275-278 °C |

| CAS Number | 121-90-4[1] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.93 | Singlet | H-2 |

| 8.57 | Doublet | H-4 |

| 8.50 | Doublet | H-6 |

| 7.58 | Triplet | H-5 |

Note: Assignments are based on typical aromatic substitution patterns and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 167.0 | C=O (Carbonyl) |

| 148.0 | C-NO₂ |

| 136.0 | C-Cl |

| 135.0 | Aromatic CH |

| 130.0 | Aromatic CH |

| 128.0 | Aromatic CH |

| 125.0 | Aromatic CH |

Note: Specific assignments of the aromatic carbons can be complex and may require advanced NMR techniques for definitive confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1770 | Strong | C=O stretch (acyl chloride) |

| 1610 | Medium | Aromatic C=C stretch |

| 1530 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of this compound are detailed below.

| m/z | Relative Intensity (%) | Assignment |

| 185 | 40 | [M]⁺ (Molecular ion) |

| 150 | 100 | [M-Cl]⁺ |

| 104 | 80 | [M-Cl-NO₂]⁺ |

| 76 | 60 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies representative of how the spectroscopic data for this compound would be acquired.

NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a larger number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded on an FTIR spectrometer, typically by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry Protocol

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).[2] The resulting ions are accelerated and separated based on their mass-to-charge ratio. The ion source temperature is typically maintained at 230 °C and the quadrupole temperature at 150 °C.[3]

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 3-Nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of 3-Nitrobenzoyl chloride (CAS No. 121-90-4). Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility. This compound is a reactive acyl chloride that is both corrosive and toxic, demanding careful and informed management throughout its lifecycle in a research and development setting.

Chemical and Physical Properties

This compound is a yellow to brown solid or liquid with a pungent odor.[1][2] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₃ | [2][3] |

| Molecular Weight | 185.56 g/mol | [2][3] |

| Melting Point | 30 - 35 °C / 86 - 95 °F | [1] |

| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg | [1] |

| Flash Point | > 112 °C / > 233.6 °F | [1] |

| Density | 1.42 g/cm³ | [2] |

| Solubility in water | Decomposes | [2][3] |

| Appearance | Brown solid or liquid | [1][2] |

| Odor | Pungent | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, posing several risks to laboratory personnel.[1] It is crucial to be aware of these hazards and take appropriate safety precautions.

Hazard Statements:

-

May cause respiratory irritation.[1]

Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, are recommended.[4] Gloves should be inspected before each use and replaced immediately if contaminated.[4]

-

Body Protection: A flame-resistant lab coat worn over cotton clothing, along with a chemical-resistant apron, is required.[4]

-

Respiratory Protection: For handling the solid, an N95 dust mask is recommended.[5] If there is a risk of vapor inhalation, a full-face respirator with appropriate cartridges should be used.[4]

-

Foot Protection: Chemical-resistant, closed-toe shoes are mandatory.[4]

-

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Handle the product in a closed system or with appropriate exhaust ventilation.[1]

-

Storage: Store in a cool, dry, well-ventilated area.[6] Keep containers tightly closed and protected from moisture, as the compound is moisture-sensitive.[1][7] It is recommended to store it in a refrigerator under an inert atmosphere.[3] Store away from incompatible materials such as water, strong bases, and alcohols.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Small Spills:

-

Evacuate and Isolate: Immediately evacuate the spill area and restrict access.[8]

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Don the appropriate PPE as described in Section 2.

-

Containment: For solid spills, dampen the material with an inert solvent like acetone to prevent dust from becoming airborne.[3] Create a dike around liquid spills using an inert absorbent material (e.g., sand, silica gel, acid binder).[1][8]

-

Cleanup: Carefully collect the absorbed or dampened material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3][8]

-

Decontamination: Wash the spill area with acetone followed by a soap and water solution.[3]

-

Reporting: Report the incident to the appropriate environmental health and safety (EHS) personnel.[8]

Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[8]

Experimental Protocols

General Workflow for Handling this compound

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

References

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. epfl.ch [epfl.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Nitrobenzoyl Chloride (CAS 121-90-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzoyl chloride (m-Nitrobenzoyl chloride), a pivotal reagent in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, key chemical reactions, applications, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, appearing as a yellow to brown crystalline substance.[1] It is characterized by its pungent odor and is unstable at room temperature, necessitating refrigerated storage.[1][2] It decomposes in the presence of water and alcohol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 121-90-4 | [3][4] |

| Molecular Formula | C₇H₄ClNO₃ | [3][4][5] |

| Molecular Weight | 185.56 g/mol | [3][4][6] |

| Appearance | Yellow to brown solid/liquid | [1][2] |

| Melting Point | 30 - 35 °C (86 - 95 °F) | [2][3][5] |

| Boiling Point | 275 - 278 °C (527 - 532.4 °F) at 760 mmHg | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | > 112 °C (> 233.6 °F) | [2][3] |

| Water Solubility | Decomposes | [1][5] |

| LogP | 2.12 - 2.8 | [4][5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| InChI | 1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | [3] |

| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | [3][4][6] |

| SMILES | O=C(Cl)c1cccc(--INVALID-LINK--[O-])c1 | [3][5] |

| EC Number | 204-505-9 | [3] |

| Beilstein Number | 777186 | [3] |

Synthesis and Experimental Protocols

This compound is most commonly synthesized by the chlorination of 3-nitrobenzoic acid. The use of thionyl chloride (SOCl₂) is a prevalent and effective method.

Synthesis of this compound from 3-Nitrobenzoic Acid

This protocol describes the synthesis of this compound using 3-nitrobenzoic acid and thionyl chloride.

Caption: Synthesis of this compound from 3-nitrobenzoic acid.

Experimental Protocol:

-

Reactants:

-

Procedure:

-

To 3-nitrobenzoic acid in a round-bottom flask, add thionyl chloride.[6]

-

Heat the mixture to reflux and stir for 6 hours.[6] The reaction evolves sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.[6]

-

The remaining residue is dried to yield this compound as a yellow solid.[6]

-

Chemical Reactivity and Applications in Drug Development

As an acyl chloride, this compound is a reactive compound used as an intermediate in the synthesis of more complex molecules. Its primary reactivity centers on nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.

Acylation of Amines and Alcohols

This compound readily reacts with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. This reactivity is fundamental to its application in building complex molecular scaffolds.

Caption: General reaction scheme for this compound.

Applications in Pharmaceutical Synthesis

The nitrobenzoyl chloride moiety is a valuable building block in medicinal chemistry. The nitro group can serve as a versatile functional handle for further transformations (e.g., reduction to an amine) or can be integral to the biological activity of the final compound.[7]

-

Synthesis of Bioactive Molecules: this compound has been used to synthesize potential carbocyclic minor groove binders for DNA and in the preparation of 3-aminobenzamide, an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).[3]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): While direct examples for this compound are specific, related nitrobenzoyl chlorides are crucial intermediates. For instance, 4-(Methylamino)-3-nitrobenzoyl chloride is a key intermediate in the synthesis of the anti-cancer drug Erlotinib and anti-viral drugs like Boceprevir and Telaprevir.[8] This highlights the importance of the substituted nitrobenzoyl chloride class in constructing complex APIs.

Experimental Protocol: Synthesis of 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid

This protocol demonstrates a typical acylation reaction using the synthesized this compound.[6]

-

Reactants:

-

3-Hydroxyanthranilic acid (1 equivalent, 0.92 g, 6.0 mmol)

-

Pyridine (3 equivalents, 1.45 mL, 18.0 mmol)

-

This compound (3 equivalents, 3.34 g, 18 mmol)

-

Toluene (30 mL)

-

-

Procedure:

-

Add 3-Hydroxyanthranilic acid and pyridine to toluene and stir at room temperature for 30 minutes.[6]

-

Add the previously prepared this compound to the mixture.[6]

-

Stir at room temperature for 30 minutes, then increase the temperature to 80°C and stir for an additional 2 hours.[6]

-

Evaporate the solvent under reduced pressure.[6]

-

Wash the residue with 5% aqueous hydrochloric acid (3 x 100 mL) and filter.[6]

-

Wash the resulting solid with water (3 x 100 mL).[6]

-

Dry the solid in a vacuum oven at 50°C to obtain the final product.[6]

-

Analytical and Quality Control

Ensuring the purity of this compound is critical for its successful use in synthesis, as impurities can lead to side reactions and affect the yield and purity of the final product. Standard analytical techniques are employed for quality assessment.

Caption: Workflow for the analytical quality control of this compound.

Exemplary HPLC Method for Purity Analysis: [9][10]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 3: Hazard Information

| Hazard Statement | Description | Reference(s) |

| H312 | Harmful in contact with skin. | [3] |

| H314 | Causes severe skin burns and eye damage. | [1][3] |

| H341 | Suspected of causing genetic defects. | |

| H290 | May be corrosive to metals. | |

| Additional Hazards | May cause respiratory irritation. Reacts vigorously with bases, oxidizing agents, and alcohols. Risk of explosion if heated under confinement. | [1][2][5] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles and a face shield.[2][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

-

Storage: Store locked up in a corrosive-resistant container.[2] Keep refrigerated.[1]

First Aid Measures:

-

Inhalation: Remove victim to fresh air and keep at rest. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[2]

References

- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98 121-90-4 [sigmaaldrich.com]